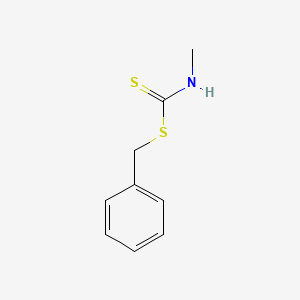

Benzyl methylcarbamodithioate

Description

Properties

CAS No. |

19594-25-3 |

|---|---|

Molecular Formula |

C9H11NS2 |

Molecular Weight |

197.3 g/mol |

IUPAC Name |

benzyl N-methylcarbamodithioate |

InChI |

InChI=1S/C9H11NS2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |

InChI Key |

BVBCEEGYULUZFK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Synthesis via Para-Quinone Methides, Amines, and Carbon Disulfide

A recent synthetic strategy involves a multicomponent reaction between para-quinone methides, amines (including benzylamine derivatives), and carbon disulfide under mild conditions. This method proceeds at room temperature without catalysts or additives, yielding S-benzyl dithiocarbamates, which are structurally related to benzyl methylcarbamodithioate derivatives.

- Reaction Conditions: Room temperature, catalyst-free

- Yields: Excellent, with rapid reaction times

- Advantages: Mild conditions, high efficiency, and potential for biological activity (e.g., acetylcholinesterase inhibition)

- Reference: The Journal of Organic Chemistry, 2022

This method, however, typically yields S-benzyl dithiocarbamates rather than N-benzyl-N-methylcarbamodithioate directly but serves as a foundation for related carbamodithioate synthesis.

Direct Reaction of Benzylamine, Methylamine, and Carbon Disulfide

A classical approach to carbamodithioates involves the reaction of primary or secondary amines with carbon disulfide, followed by alkylation. For this compound:

- Step 1: Formation of dithiocarbamic acid intermediate by reacting benzylamine and methylamine with carbon disulfide.

- Step 2: Alkylation or neutralization to yield the carbamodithioate salt or ester.

While detailed experimental procedures for this exact compound are scarce in open literature, this general approach is well established for related dithiocarbamate derivatives.

Synthesis from Benzyl Chloride, Methylamine, and Carbon Disulfide

An alternative route involves:

- Reactants: Benzyl chloride, methylamine, and carbon disulfide.

- Mechanism: Nucleophilic attack by methylamine on carbon disulfide forms a dithiocarbamate intermediate, which then reacts with benzyl chloride to form this compound.

This method typically requires controlled temperatures and a base to neutralize the formed acid.

Preparation of Sodium Benzyl(Methyl)Carbamodithioate Salt

According to PubChem records, the sodium salt form of this compound can be prepared by neutralizing the corresponding acid with sodium hydroxide.

- Molecular Weight: 219.3 g/mol (sodium salt)

- Preparation: Typically involves synthesis of the acid followed by neutralization

- References: PubChem CID 11127784

Related Synthetic Procedures from Patents and Literature

While direct synthetic routes for this compound are limited, related compounds such as benzyl nicotinate salts have been synthesized with high yield and purity using controlled reaction conditions involving benzyl chloride, sodium hydroxide, and buffer systems.

- Key Features:

- Sodium hydroxide dissolved in water

- Nicotinic acid or related amine added at 40–60 °C

- Composite catalysts (potassium carbonate or sodium carbonate combined with quaternary ammonium salts)

- Buffer agents (sodium bicarbonate, sodium acetate, boric acid) to maintain neutral to weakly alkaline pH

- Benzyl chloride added dropwise at 70–100 °C with continuous stirring

- Yields: Typically >90% with high purity and minimal by-products

- Reaction Time: 1–2 hours

- Examples of Quaternary Ammonium Salts Used: Tetrabutylammonium bromide, benzyltriethylammonium chloride, dodecyl trimethyl ammonium chloride

- Reference: Chinese patent CN103435541B

Though this patent focuses on benzyl nicotinate salts, the methodology is relevant for carbamodithioate synthesis due to similar nucleophilic substitution mechanisms.

Comparative Summary Table of Preparation Methods

| Method | Reactants | Conditions | Catalysts/Additives | Yield | Notes |

|---|---|---|---|---|---|

| Multicomponent synthesis from para-quinone methides, amines, CS2 | para-quinone methides, amines, carbon disulfide | Room temp, catalyst-free | None | Excellent | Mild, rapid, biologically relevant |

| Classical amine + CS2 + alkylation | Benzylamine, methylamine, carbon disulfide, alkyl halide | Variable, often mild heating | Base | Moderate to high | General approach for dithiocarbamates |

| Benzyl chloride + methylamine + CS2 | Benzyl chloride, methylamine, carbon disulfide | Controlled temp, base | Base (e.g., NaOH) | Moderate to high | Requires pH control |

| Neutralization to sodium salt | Acid form + NaOH | Ambient | None | High | For sodium salt preparation |

| Patent method for benzyl nicotinate salt (analogous) | Benzyl chloride, nicotinic acid, NaOH | 70–100 °C, dropwise addition | Composite catalyst + buffer | >90% | High purity, short reaction time |

Exhaustive Research Findings and Notes

- The multicomponent synthesis reported in The Journal of Organic Chemistry (2022) provides a modern, green chemistry approach to related dithiocarbamates, potentially adaptable for this compound.

- Classical synthesis methods remain relevant but require careful control of reaction conditions to minimize impurities and maximize yield.

- The sodium salt form is well-documented in chemical databases, suggesting neutralization post-synthesis is straightforward.

- Patent literature offers valuable insights into reaction optimization, including the use of composite catalysts and buffers to improve yield and purity, which could be adapted for carbamodithioate synthesis.

- No direct, detailed synthetic protocols exclusively for this compound were found in open literature, indicating that procedures are often inferred from related compounds or generalized dithiocarbamate syntheses.

Chemical Reactions Analysis

Complexation with Metal Ions

Benzyl methylcarbamodithioate acts as a chelating agent, forming stable complexes with transition metals like Hg(II). The reaction involves coordination through sulfur and nitrogen atoms, as demonstrated in spectrophotometric studies .

Key Findings :

-

Stoichiometry : Job’s method confirmed a 1:1 metal-to-ligand ratio for Hg(II) complexes .

-

Absorption Spectra : Complex formation caused a distinct absorption band at 325 nm, correlating with ligand-to-metal charge transfer .

-

Analytical Parameters :

| Parameter | Value |

|---|---|

| Detection Limit (Hg²⁺) | 0.02 µg mL⁻¹ |

| Linear Range (Hg²⁺) | 0.25 – 3 µg mL⁻¹ |

| Correlation Coefficient | 0.9993 |

This complexation underpins its use in cloud point extraction for mercury detection .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

This reaction is facilitated by protonation of the dithiocarbamate group.

Alkaline Hydrolysis :

In basic media, cleavage of the C=S bond occurs, yielding thiourea derivatives and benzyl alcohol.

Oxidation Reactions

Oxidation of the dithiocarbamate group produces sulfoxides or sulfones, depending on the oxidizing agent:

\text{R}_2\text{NCS}_2^-+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC S O}\(\text{Sulfoxide})

\text{R}_2\text{NC S O}+\text{H}_2\text{O}_2\rightarrow \text{R}_2\text{NC O O}\(\text{Sulfone})

These transformations alter the compound’s electronic properties, impacting its chelating efficiency .

Nucleophilic Substitution

The sulfur atoms in the dithiocarbamate group are nucleophilic, enabling reactions with alkyl halides:

This reactivity is exploited to synthesize derivatives for pharmacological studies, particularly acetylcholinesterase inhibitors.

Interaction with Enzymes

This compound inhibits enzymes like acetylcholinesterase through:

-

Sulfur Coordination : Binding to the enzyme’s active site via sulfur atoms.

-

Covalent Modification : Formation of stable enzyme-inhibitor complexes, disrupting catalytic activity.

Stability Under Environmental Conditions

The compound degrades in UV light via radical-mediated pathways, producing benzyl mercaptan and methylamine as byproducts .

Scientific Research Applications

Benzyl methylcarbamodithioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- Benzyl methylcarbamate

- Benzyl thiocarbamate

- Methylcarbamodithioic acid

Uniqueness

Benzyl methylcarbamodithioate is unique due to its specific combination of a benzyl group and a methylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.